3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
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Overview
Description
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound featuring a triazole ring, a morpholinocarbonyl group, and an adamantane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents.
Bromination: The triazole ring is then brominated using bromine or a bromine-containing reagent.
Coupling with Adamantane Derivative: The brominated triazole is coupled with an adamantane derivative under suitable conditions.
Introduction of the Morpholinocarbonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is also possible.
Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Industry
Mechanism of Action
The mechanism of action of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and morpholinocarbonyl group are likely involved in the binding interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use in energetic materials.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Studied for their energetic properties and stability.
Uniqueness
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, a morpholinocarbonyl group, and an adamantane backbone. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C24H27BrN6O5 |
---|---|
Molecular Weight |
559.4g/mol |
IUPAC Name |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-[4-(morpholine-4-carbonyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H27BrN6O5/c25-21-27-22(31(34)35)28-30(21)24-12-15-9-16(13-24)11-23(10-15,14-24)20(33)26-18-3-1-17(2-4-18)19(32)29-5-7-36-8-6-29/h1-4,15-16H,5-14H2,(H,26,33) |
InChI Key |
YCROODFUEYSMAS-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br |
Origin of Product |
United States |
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